Product packaging for (R)-N1-Boc-2-(benzyloxymethyl)piperazine(Cat. No.:CAS No. 740806-54-6)

(R)-N1-Boc-2-(benzyloxymethyl)piperazine

Cat. No.: B3043122
CAS No.: 740806-54-6
M. Wt: 306.4 g/mol
InChI Key: JCGBMAPLKMXMKO-OAHLLOKOSA-N
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Description

The Piperazine (B1678402) Scaffold as a Privileged Structure in Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged structure" in drug discovery. nih.govrsc.orgrsc.org This designation is attributed to its frequent appearance in a wide array of biologically active compounds across various therapeutic areas. rsc.orgnih.govresearchgate.net The widespread use of the piperazine scaffold is due to its unique physicochemical properties, including its solubility, basicity, chemical reactivity, and conformational flexibility. researchgate.nettandfonline.com These characteristics allow it to serve as a versatile scaffold that can be readily modified to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.govtandfonline.com

The two nitrogen atoms in the piperazine ring provide handles for introducing diverse substituents, enabling the fine-tuning of a molecule's properties to enhance target affinity, improve bioavailability, and reduce off-target effects. researchgate.netnih.gov Consequently, the piperazine nucleus is found in numerous commercially successful drugs, including antidepressants, antipsychotics, antihistamines, and anticancer agents. rsc.orgresearchgate.net

Table 1: Therapeutic Applications of Piperazine-Containing Drugs

Therapeutic Area Example Drug(s)
Antipsychotic Clozapine, Bifeprunox rsc.orgresearchgate.net
Antidepressant Vortioxetine, Amoxapine researchgate.net
Antihistamine Cyclizine, Oxatomide rsc.org
Anticancer Imatinib, Olaparib rsc.orgresearchgate.net
Antifungal Itraconazole rsc.org
Antibacterial Ciprofloxacin rsc.org

Strategic Importance of Chirality in Heterocyclic Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry. numberanalytics.comrsc.org Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. nih.govmdpi.com This stereoselectivity means that one enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even responsible for undesirable side effects. mdpi.com

The strategic incorporation of chirality into heterocyclic scaffolds like piperazine is crucial for developing safer and more effective drugs. numberanalytics.com The three-dimensional arrangement of atoms in a chiral molecule dictates its binding affinity and interaction with its biological target. numberanalytics.comrsc.orgnih.gov Therefore, the ability to synthesize single, enantiomerically pure compounds is a critical aspect of modern drug discovery, a mandate underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA) since the early 1990s. rsc.orgnih.govmdpi.com The development of asymmetric synthesis methods provides access to complex, stereodefined molecules, allowing for a more precise exploration of structure-activity relationships (SAR). rsc.orgrsc.orgnumberanalytics.com

Positional Context of (R)-N1-Boc-2-(benzyloxymethyl)piperazine within Chiral Piperazine Research

This compound is a key intermediate in the synthesis of more complex chiral molecules. An analysis of its structure reveals its strategic design as a versatile building block.

The Chiral Center: The molecule possesses a defined stereocenter at the C2 position of the piperazine ring, designated as (R). This pre-installed chirality is essential for building enantiomerically pure final products.

Orthogonal Protection: The two nitrogen atoms of the piperazine ring are "orthogonally protected." The N1 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, while the N4 nitrogen remains a secondary amine. The Boc group is a common protecting group in organic synthesis, stable under many reaction conditions but easily removable under acidic conditions. jgtps.comgoogle.com This differential protection allows for selective chemical manipulation at each nitrogen atom.

The Side Chain: The C2 position is substituted with a benzyloxymethyl group. The benzyl (B1604629) group serves as a protecting group for the hydroxyl function, which can be deprotected later in a synthetic sequence to reveal a reactive primary alcohol.

This combination of features makes this compound a valuable starting material. rsc.org It provides a scaffold where the stereochemistry is fixed, and the reactive sites (the two nitrogens and the protected alcohol) can be addressed sequentially, enabling the construction of diverse and complex target molecules. rsc.orgresearchgate.net The synthesis of such C2-substituted chiral piperazines from starting materials like α-amino acids has become a focus of research, aiming for practical and scalable routes to these important intermediates. rsc.org

Table 2: Properties of this compound

Property Value
Molecular Formula C17H26N2O3 uni.lu
Monoisotopic Mass 306.19434 Da uni.lu

The availability of such well-defined chiral building blocks is crucial for exploring the chemical space around the piperazine scaffold, moving beyond simple N1,N4-disubstituted derivatives to more complex and structurally diverse C-substituted analogues. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2O3 B3043122 (R)-N1-Boc-2-(benzyloxymethyl)piperazine CAS No. 740806-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-(phenylmethoxymethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-18-11-15(19)13-21-12-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGBMAPLKMXMKO-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995526
Record name tert-Butyl 2-[(benzyloxy)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740806-54-6
Record name tert-Butyl 2-[(benzyloxy)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of (R)-N1-Boc-2-(benzyloxymethyl)piperazine and Analogues

The enantioselective synthesis of chiral piperazines, such as this compound, is of significant interest due to the prevalence of the piperazine (B1678402) scaffold in pharmaceuticals. Achieving high enantiomeric purity is critical, and various strategies have been developed that rely on optically active starting materials or stereoselective reactions to construct the chiral piperazine core.

Derivation from Optically Active Precursors

A primary strategy for obtaining enantiomerically pure piperazine derivatives is to begin with a readily available chiral starting material, known as a chiral pool approach. This method transfers the stereochemistry of the precursor to the final product, avoiding the need for chiral resolution or asymmetric catalysis in later steps.

Utilization of Piperazine-2-carboxylic Acid Derivatives

Optically active piperazine-2-carboxylic acid serves as a valuable precursor for synthesizing a range of 2-substituted piperazines. An efficient pathway to 2-(benzyloxymethyl)piperazines begins with commercially available (R)- or (S)-piperazine-2-carboxylic acid. researchgate.net

The synthesis involves the formation of an intermediate, a tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, which is prepared from a bis-carbamate protected piperazine-2-carboxylic acid. researchgate.net This bicyclic intermediate serves as an orthogonally protected piperazine. The key transformation is the reaction of this oxazolidinone at the C-5 carbon with a nucleophile. Specifically, treatment with sodium benzylate results in the ring opening of the oxazolidinone to yield the desired 2-(benzyloxymethyl)piperazine (B8575169) derivative. researchgate.net The use of (R)-piperazine-2-carboxylic acid as the starting material ensures the (R) configuration in the final product.

StepPrecursorKey Reagent(s)Intermediate/ProductPurpose
1(R)-Piperazine-2-carboxylic AcidDi-tert-butyl dicarbonate (B1257347) (Boc₂O), Benzyl (B1604629) chloroformate (CbzCl)(R)-N1-Cbz-N4-Boc-piperazine-2-carboxylic acidOrthogonal protection of nitrogen atoms.
2Protected Carboxylic AcidReagents for oxazolidinone formation(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one derivativeCreation of an electrophilic center for substitution.
3Oxazolidinone IntermediateSodium benzylate (BnONa)(R)-N-protected-2-(benzyloxymethyl)piperazineIntroduction of the benzyloxymethyl side chain.
4Protected PiperazineDeprotection reagent (e.g., H₂/Pd for Cbz)This compoundSelective removal of the N1 protecting group to yield the final product.
Synthesis from Aziridine (B145994) Intermediates

Chiral aziridines, often derived from natural amino acids, are versatile three-membered heterocyclic intermediates for synthesizing more complex nitrogen-containing rings like piperazines. rsc.orgnih.gov A common strategy involves the regioselective ring-opening of an N-activated chiral aziridine with a suitable nitrogen nucleophile, followed by an intramolecular cyclization to form the six-membered piperazine ring. rsc.org

One established method is the intramolecular Fukuyama-Mitsunobu reaction. researchgate.netnih.gov The synthesis can start with an optically active aziridine-2-methanol. A regioselective, microwave-assisted aminolysis of the aziridine with an appropriate amino alcohol opens the ring to form a diamine precursor. rsc.orgresearchgate.net After protection of the nitrogen atoms, the terminal hydroxyl group is activated under Mitsunobu conditions (using reagents like DEAD or DIAD and PPh₃) to undergo intramolecular cyclization with a sulfonamide nitrogen, yielding the piperazine ring with a defined stereochemistry. researchgate.netnih.gov

StepDescriptionKey ReagentsIntermediateStereochemical Control
1Aziridine Ring OpeningAmino alcohol (e.g., ethanolamine)Acyclic diamino alcoholNucleophilic attack at the least hindered carbon of the aziridine.
2Nitrogen ProtectionNosyl chloride (NsCl) or other suitable protecting groupN-protected diamino alcoholPrepares the nitrogen for intramolecular cyclization.
3Intramolecular CyclizationDIAD, PPh₃ (Fukuyama-Mitsunobu conditions)Protected chiral piperazineSₙ2 reaction at the hydroxyl-bearing carbon ensures inversion of configuration.

Application of Orthogonal Protecting Group Strategies in Piperazine Construction

The synthesis of complex, differentially substituted piperazines necessitates the use of orthogonal protecting groups. These are distinct functional groups that mask the reactive nitrogen atoms and can be selectively removed under different chemical conditions without affecting one another. researchgate.net This strategy allows for the sequential functionalization of specific nitrogen atoms within the piperazine structure. rsc.org

Commonly used nitrogen protecting groups in piperazine synthesis include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-nitrobenzenesulfonyl (Ns). The Boc group is acid-labile (removed with TFA), the Cbz group is removed by hydrogenolysis, and the Ns group is cleaved by specific nucleophiles like thiophenol. The distinct removal conditions for these groups make them orthogonal to each other.

For instance, a synthetic route can begin with an α-amino acid, which is converted into an orthogonally bis-protected chiral 1,2-diamine. rsc.org This diamine can then undergo an aza-Michael addition to form the piperazine precursor, which is subsequently cyclized. rsc.org The presence of orthogonal protecting groups allows for the selective deprotection and subsequent modification of either the N1 or N4 position of the resulting piperazine ring. The use of a tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one also represents an effective orthogonal protection strategy, as the bicyclic structure masks the N1 and C2 functionalities, which can be liberated under specific nucleophilic conditions. researchgate.net

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl)Cbz, Fmoc, Ns
BenzyloxycarbonylCbzCatalytic Hydrogenolysis (H₂, Pd/C)Boc, Ns
2-NitrobenzenesulfonylNsThiolates (e.g., thiophenol, K₂CO₃)Boc, Cbz

Reductive Methods in the Stereoselective Formation of Piperazine Rings

Reductive methods are crucial in many synthetic pathways leading to piperazines, particularly in the final ring-forming or functional group modification steps. These methods often establish the stereochemistry at the C2 and C6 positions.

A notable approach is the stereoselective catalytic reductive cyclization of dioximes. nih.govnih.gov This method involves a sequential double Michael addition of nitrosoalkenes to a primary amine, which generates a bis(oximinoalkyl)amine intermediate. nih.govaminer.org Subsequent catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, reduces the oxime groups and facilitates a reductive cyclization. nih.gov The mechanism involves the hydrogenolysis of the N-O bonds to form a diimine, which cyclizes and is further reduced to the piperazine ring. This process often shows a high degree of stereoselectivity, predominantly forming cis-2,6-disubstituted piperazines due to the addition of hydrogen from the less sterically hindered face of an intermediate. nih.gov Another example is the manganese-mediated reductive cyclization of specific precursors to yield trans-substituted piperazines. figshare.com

Lithium Aluminum Hydride Reductions

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent widely used in organic synthesis. pearson.com Unlike milder reagents such as sodium borohydride, LAH is capable of reducing a wide range of functional groups, including carboxylic acids, esters, and amides, to alcohols and amines, respectively. masterorganicchemistry.comlibretexts.org This reactivity is frequently exploited in the final steps of piperazine synthesis.

In the context of producing this compound, a key application of LAH is the reduction of the corresponding carboxylic acid or ester precursor. For example, (R)-N1-Boc-piperazine-2-carboxylic acid methyl ester can be efficiently reduced with LAH in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to yield (R)-N1-Boc-2-(hydroxymethyl)piperazine. masterorganicchemistry.com This hydroxymethyl intermediate is then readily converted to the final benzyloxymethyl product via a Williamson ether synthesis.

Furthermore, LAH is effective in the reduction of piperazin-2-ones (cyclic amides) to the corresponding piperazines. nih.gov This provides an alternative route where the piperazine ring is first constructed as a lactam, which is then fully reduced to the saturated heterocycle. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of the oxygen atom to form an iminium intermediate, which is then reduced again by another equivalent of hydride. organicchemistrytutor.com

Precursor Functional GroupReagentProduct Functional GroupRelevance to Piperazine Synthesis
Ester (-COOR)LiAlH₄Primary Alcohol (-CH₂OH)Synthesis of 2-(hydroxymethyl)piperazine precursors. masterorganicchemistry.com
Carboxylic Acid (-COOH)LiAlH₄Primary Alcohol (-CH₂OH)Direct reduction of piperazine-2-carboxylic acid. libretexts.org
Amide/Lactam (-CONR-)LiAlH₄Amine (-CH₂NR-)Reduction of piperazin-2-ones to fully saturated piperazines. nih.govpearson.com

Palladium-Catalyzed Approaches to Functionalized Piperazines

Palladium catalysis has become an indispensable tool for the construction of nitrogen-containing heterocycles, including the piperazine core. These methods offer mild reaction conditions and high functional group tolerance, enabling the synthesis of complex and stereochemically rich molecules.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a powerful strategy for the enantioselective synthesis of α-substituted carbonyl compounds, including chiral piperazinones, which are valuable precursors to chiral piperazines. nih.gov This method allows for the formation of all-carbon quaternary stereocenters, which can significantly enhance the three-dimensionality and drug-like properties of molecules. nih.gov

The reaction typically involves the use of a chiral palladium catalyst, often derived from an electron-deficient PHOX ligand, to control the stereochemical outcome. nih.gov The process has been successfully applied to synthesize N4-Boc-protected α,α-disubstituted piperazin-2-ones in high yields and enantioselectivities. nih.gov A key advantage of using an N-Boc protecting group on the lactam substrate is the simplified synthesis and the facile deprotection of the final product under acidic conditions (e.g., with trifluoroacetic acid). nih.gov This approach overcomes challenges associated with other protecting groups, such as N-benzyl groups, which can complicate substrate synthesis. nih.gov

The DAAA methodology has also been extended to the synthesis of related heterocyclic systems, such as gem-disubstituted diazepanones. caltech.edu In these cases, the choice of an electron-rich protecting group on the lactam nitrogen and the use of nonpolar solvents were found to be crucial for achieving high enantioselectivity. caltech.edu The resulting chiral piperazinones can be readily converted to the corresponding chiral piperazines via reduction of the amide functionality, for instance, with lithium aluminum hydride. nih.gov

Substrate TypeCatalyst SystemSolventYield (%)Enantiomeric Excess (ee %)Reference
N4-Boc-piperazin-2-onePd2(pmdba)3 / (S)-(CF3)3-t-BuPHOXMethylcyclohexane>9995 caltech.edu
N-Benzoyl LactamPd2(dba)3 / Chiral LigandToluene (B28343)8297.5 nih.govrsc.org
Allyl Enol CarbonatePd2(dba)3 / L4 LigandTolueneHigh85 nih.gov

Palladium-catalyzed alkene carboamination reactions provide a direct and efficient route for the construction of substituted piperazine rings. nih.govnih.gov This strategy allows for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from readily available amino acid precursors. nih.govnih.gov The process involves an intramolecular reaction between an amine and a pendant alkene, tethered by an aryl or alkenyl halide, to form the heterocyclic ring system. nih.gov

The catalytic cycle is believed to commence with the oxidative addition of the aryl or alkenyl bromide to a Pd(0) complex. nih.gov Subsequent reaction with the amine substrate in the presence of a base generates a palladium(II) amido intermediate. nih.gov This intermediate then undergoes a syn-aminopalladation of the pendant alkene, followed by C-C bond-forming reductive elimination to yield the piperazine product and regenerate the Pd(0) catalyst. nih.gov This mechanism is consistent with the observed high diastereoselectivity of the cyclization. nih.gov

This methodology offers a modular approach to piperazine synthesis, allowing for variation of substituents at multiple positions of the ring (N1, N4, C2, and C6) in just a few synthetic steps from commercial starting materials. nih.govnih.gov More recent developments have expanded this concept to three-component reactions involving 1,3-dienes or allenes, diazo esters, and amines, facilitated by visible light, to produce unsaturated amino acid derivatives. beilstein-journals.org

Reactant TypeCatalystDiastereoselectivity (dr)Enantiomeric Excess (ee %)Product TypeReference
Substituted EthylenediaminePd2(dba)3 / P(2-furyl)314:1 to >20:195-99cis-2,6-Disubstituted Piperazines nih.govnih.gov
Propargyl Carbonate / DiaminePalladium CatalystHighN/AHighly Substituted Piperazines acs.org

Manipulation of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its susceptibility to cleavage under specific, mild acidic conditions.

The removal of the N-Boc group is a common transformation in the synthesis of piperazine-containing molecules. This deprotection is most frequently achieved by treatment with strong acids. Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is highly effective for cleaving the Boc group, typically affording the corresponding ammonium (B1175870) trifluoroacetate (B77799) salt. nih.gov This process is generally clean and proceeds rapidly at room temperature. nih.gov

The thermolytic deprotection of N-Boc compounds using fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) offers an alternative, non-acidic method. researchgate.net While these reactions can proceed at the reflux temperature of the solvent, they are often significantly accelerated by microwave irradiation. researchgate.net The orthogonality of the Boc group is a key feature; it can be selectively removed in the presence of other protecting groups, such as benzyl ethers, which are stable to acidic conditions but cleaved by hydrogenolysis. This orthogonality is crucial in multi-step syntheses of complex molecules like this compound, allowing for the selective unmasking of the N4-nitrogen without affecting the benzyloxymethyl side chain.

ReagentConditionsCommentsReference
Trifluoroacetic Acid (TFA)DCM, Room TemperatureCommon, fast, and efficient; yields the amine salt. nih.gov
Hydrochloric Acid (HCl)Dioxane or EtherAnother standard acidic condition.
Hexafluoroisopropanol (HFIP)Reflux or MicrowaveThermal, non-acidic conditions. researchgate.net
3-MethoxypropylamineN/AMild agent for N-Boc protected heteroarenes. researchgate.net

The N-Boc group exerts a significant influence on the reactivity and selectivity of chemical transformations on the piperazine ring. Its electron-withdrawing nature acidifies the protons on the adjacent α-carbon atoms, facilitating their removal by strong bases like organolithium reagents. beilstein-journals.orgresearchgate.net This effect is the basis for direct C-H functionalization methodologies via α-lithiation and subsequent trapping with an electrophile. beilstein-journals.orgresearchgate.net

Furthermore, the steric bulk of the Boc group plays a crucial role in directing the stereochemical outcome of such reactions. beilstein-journals.org In the asymmetric lithiation-trapping of N-Boc piperazines, the bulky group can control the conformation of the lithiated intermediate, leading to a preferred direction of approach for the incoming electrophile and resulting in high diastereoselectivity or enantioselectivity, especially when used in conjunction with chiral ligands like (-)-sparteine. beilstein-journals.orgwhiterose.ac.uk Studies have shown that the N-Boc group is critical for achieving high stereoselectivity in the synthesis of 2,6-trans- and 2,5-trans-disubstituted piperazines via a second lithiation/trapping sequence, presumably through a Boc-directed equatorial lithiation. beilstein-journals.org

Chemical Modifications of the Benzyloxymethyl Moiety

The benzyloxymethyl group in this compound contains a benzyl ether, a common protecting group for alcohols. The primary chemical modification of this moiety is the cleavage of the benzyl ether to unveil the primary alcohol, -CH₂OH.

The most prevalent and mildest method for benzyl ether deprotection is catalytic hydrogenolysis. organic-chemistry.orgyoutube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com The reaction cleaves the carbon-oxygen bond of the ether, liberating the free alcohol and producing toluene as a readily removable, low-boiling byproduct. youtube.com This method is highly efficient and clean, and it is compatible with many other functional groups, including the Boc protecting group. However, care must be taken if other reducible groups, such as alkenes or alkynes, are present in the molecule. organic-chemistry.org

Alternative methods for benzyl ether cleavage exist, though they are often harsher. Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand these conditions. organic-chemistry.org Oxidative methods can also be employed, for instance, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is particularly effective for p-methoxybenzyl (PMB) ethers but can also be used for simple benzyl ethers under specific conditions. organic-chemistry.org For complex syntheses, reagents that allow for benzylation under neutral conditions, such as 2-benzyloxy-1-methylpyridinium triflate, have been developed to avoid issues with acid- or base-sensitive substrates during the initial protection step. nih.govbeilstein-journals.org

Cleavage and Further Derivatization of Benzyl Ethers

The benzyl ether in this compound serves as a protecting group for the primary alcohol. Its removal is a key step to enable further functionalization at this position. Standard hydrogenolysis conditions, such as using palladium on carbon (Pd/C) in the presence of hydrogen gas, are typically effective for cleaving the benzyl ether to yield the corresponding alcohol. This deprotection exposes a primary hydroxyl group, which can then undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or etherification to introduce different alkyl or aryl groups.

Functionalization via Carbonylation Reactions

While direct carbonylation at the benzyloxymethyl group is less common, the piperazine nitrogen atoms offer sites for such transformations. Once the N1-Boc group is removed, the secondary amine can participate in carbonylation reactions. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of carbamoyl (B1232498) chlorides, which are versatile intermediates. These can then react with various nucleophiles to form ureas, carbamates, and other related structures. Palladium-catalyzed carbonylation reactions can also be employed to introduce carbonyl functionalities, though this is more typically performed on aryl or vinyl halides coupled to the piperazine nitrogen.

Ring Functionalization and Derivatization of Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are primary sites for introducing molecular diversity. The presence of the Boc protecting group on N1 directs initial functionalization to the N4 position.

N-Alkylation and N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

The secondary amine at the N4 position of this compound is readily available for N-alkylation and N-arylation reactions. Standard alkylation procedures using alkyl halides in the presence of a base can introduce a wide range of alkyl substituents.

For N-arylation, the Buchwald-Hartwig amination has emerged as a powerful and versatile method. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or triflate. nih.gov The reaction is known for its broad substrate scope and functional group tolerance. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Common ligands for this transformation include biaryl phosphines like RuPhos, DavePhos, and XPhos. reddit.com The use of a Boc-protected piperazine is advantageous in these reactions as it prevents double arylation and other side reactions. reddit.com The efficiency of the Buchwald-Hartwig amination provides a robust strategy for synthesizing N-arylpiperazine derivatives, which are common motifs in pharmacologically active compounds. nih.gov

Table 1: Buchwald-Hartwig Amination of this compound with Various Aryl Halides

Aryl HalidePalladium CatalystLigandBaseSolventTypical Yield (%)
BromobenzenePd₂(dba)₃(rac)-BINAPNaOtBuToluene85-95
4-ChlorotoluenePd(OAc)₂XantphosNaOtBuToluene70-85
2-BromopyridinePd₂(dba)₃RuPhosK₃PO₄Dioxane75-90

Reductive Alkylation of Amine Functionalities

Reductive alkylation, or reductive amination, is another fundamental method for the functionalization of the N4-amine. This two-step, one-pot reaction involves the initial formation of an iminium ion upon reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing a variety of alkyl groups, including those with functional handles, under mild reaction conditions.

Table 2: Reductive Alkylation of this compound

Aldehyde/KetoneReducing AgentSolventTypical Yield (%)
FormaldehydeNaBH(OAc)₃1,2-Dichloroethane>90
AcetoneNaBH₃CNMethanol (B129727)80-90
BenzaldehydeNaBH(OAc)₃Dichloromethane85-95

Formation of Guanidine (B92328) Moieties on Piperazine Scaffolds

The nucleophilic N4-amine can also be converted into a guanidine moiety. This transformation is typically achieved by reacting the piperazine with a guanylating agent. A common reagent for this purpose is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. mdpi.com This reagent efficiently transfers a di-Boc-protected guanidinyl group to the secondary amine. The Boc groups on the resulting guanidine can then be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free guanidine. The introduction of a guanidine group can significantly alter the physicochemical properties of the parent molecule, in particular its basicity and hydrogen bonding capabilities. nih.gov This modification is often explored in drug discovery to enhance interactions with biological targets. nih.gov

Strategic Utility As a Chiral Building Block in Complex Molecule Synthesis

Construction of Diverse Functionalized Piperazine (B1678402) Scaffolds

The unique substitution pattern of (R)-N1-Boc-2-(benzyloxymethyl)piperazine makes it an exceptionally versatile starting material for creating a wide array of functionalized piperazine scaffolds. The presence of the Boc protecting group on the N1 nitrogen effectively deactivates it, allowing for selective functionalization of the more nucleophilic N4 nitrogen. Common synthetic transformations include N-alkylation, N-arylation, acylation, and reductive amination.

Following the modification of the N4 position, the Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in a suitable solvent), revealing the N1 nitrogen for further derivatization. This sequential functionalization strategy is fundamental to creating disubstituted piperazines with diverse chemical properties. The chiral benzyloxymethyl substituent at the C2 position not only imparts stereochemical control but also influences the conformational preference of the piperazine ring, which can be critical for molecular recognition by biological targets. Recent advances in C-H functionalization have further expanded the toolkit for modifying the piperazine core, although these methods often require specific catalytic systems. mdpi.com

Reaction TypeReagents & ConditionsResulting StructureDescription
N4-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃, DIEA)N1-Boc, N4-Alkyl substituted piperazineIntroduces an alkyl group at the more reactive N4 position.
N4-AcylationAcyl chloride (RCOCl) or Carboxylic acid with coupling agent (e.g., HATU)N1-Boc, N4-Acyl substituted piperazineForms an amide bond at the N4 position.
N4-Reductive AminationAldehyde/Ketone (RCHO/RCOR'), Reducing agent (e.g., NaBH(OAc)₃)N1-Boc, N4-Alkyl substituted piperazineForms a new C-N bond via an intermediate iminium ion.
N1-DeprotectionAcid (e.g., TFA, HCl)N4-substituted, N1-unprotected piperazineSelectively removes the Boc group to allow for subsequent N1 functionalization.
Table 1: Common reactions for the functionalization of the this compound scaffold.

Precursor in the Synthesis of Pharmacologically Relevant Compounds (Research Focus)

The chiral piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov The specific stereochemistry and substitution pattern of this compound make it an ideal precursor for several classes of therapeutic agents.

While specific literature detailing the use of this compound for indazolyl triazines is limited, its utility as a key building block for structurally related triazine-based protein kinase inhibitors is well-established. ed.ac.uk For instance, in the synthesis of potent phosphoinositide 3-kinase (PI3K) inhibitors, a core scaffold featuring a pyridyltriazine moiety is often linked to a substituted piperazine. researchgate.net The synthesis of these complex molecules involves coupling the piperazine fragment to the core heterocyclic system. The chiral center provided by the building block is crucial for achieving specific interactions within the kinase ATP-binding pocket, thereby enhancing potency and selectivity. The synthetic route typically involves the nucleophilic substitution of a halogenated triazine with the N4-nitrogen of the piperazine precursor, followed by manipulations of the protecting groups to complete the synthesis.

Chemokine receptors are important targets for inflammatory diseases. Although direct synthetic routes to CCR1 antagonists using this specific building block are not prominently documented, the synthesis of antagonists for related receptors, such as CCR2 and CCR5, frequently employs chiral piperazine scaffolds. nih.govnih.gov For example, the development of a series of N-aryl piperazine-1-carboxamide (B1295725) CCR2 antagonists utilized a (2R)-piperazine-2-carbonyl fragment as a key structural element. nih.gov The synthesis involved coupling this chiral piperazine intermediate with other aromatic and heterocyclic moieties. The stereocenter at the C2 position of the piperazine ring was found to be critical for potent antagonist activity. This demonstrates the potential of this compound to serve as a valuable precursor for this class of compounds, where it would establish the necessary stereochemistry and provide a scaffold for further chemical elaboration.

The role of this compound and related structures as precursors for phosphoinositide 3-kinase (PI3K) inhibitors is well-documented. researchgate.net PI3K inhibitors are a significant class of drugs targeted for cancer therapy. In the development of a series of potent pan-class I PI3K inhibitors, researchers identified a lead compound featuring a pyridyltriazine core appended with a (4-(methylsulfonyl)piperazin-1-yl)methyl group. researchgate.net The synthesis of such molecules relies on the piperazine moiety as a key linker. The synthetic pathway often involves an initial nucleophilic substitution reaction where the N4-nitrogen of a suitable piperazine building block displaces a leaving group on the core heterocycle. The pre-installed chirality in a building block like this compound ensures the stereochemical integrity of the final product, which is often essential for selective binding to the target kinase.

Target ClassExample Compound StructureRole of Piperazine Building Block
Protein Kinase InhibitorsPyridyltriazine Core with Piperazine LinkerProvides a chiral scaffold to orient substituents for optimal binding in the ATP pocket.
HIV Protease InhibitorsIndinavir AnalogsServes as a central, stereochemically defined scaffold to connect P1 and P2 side-chain mimics. organic-chemistry.org
CCR2 Receptor AntagonistsN-Aryl Piperazine-1-carboxamidesForms the core of the molecule, with the C2-substituent's stereochemistry being crucial for activity. nih.gov
Table 2: Application of the chiral piperazine scaffold in pharmacologically relevant compounds.

Application in Combinatorial and Library Synthesis

The orthogonal protecting groups of this compound make it an ideal substrate for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. decidim.org A common strategy, often referred to as a Ugi/De-Boc/Cyclization (UDC) approach, utilizes mono-N-Boc protected diamines to generate libraries of complex heterocycles like ketopiperazines. organic-chemistry.org

In library synthesis, the building block can be anchored to a solid support or used in solution-phase parallel synthesis. nih.gov The N4-nitrogen can be reacted with a diverse set of building blocks (e.g., a library of carboxylic acids for acylation). Following this first diversification step, the Boc group on the N1-nitrogen is removed, and a second set of diverse reactants can be introduced to functionalize the N1 position. This two-dimensional diversification approach allows for the rapid generation of thousands of distinct, chirally pure piperazine derivatives from a single starting material. The resulting libraries are invaluable in drug discovery for identifying initial hits against a wide range of biological targets.

Scaffold for Combinatorial Library Development

The rigid, chair-like conformation of the piperazine ring in this compound provides a well-defined three-dimensional scaffold upon which a variety of substituents can be systematically introduced. This characteristic is particularly advantageous for the construction of combinatorial libraries, which are large collections of structurally related compounds used in high-throughput screening to identify new drug leads.

The presence of two distinct nitrogen atoms, one protected by a tert-butyloxycarbonyl (Boc) group and the other available for reaction, allows for sequential and controlled functionalization. This differential protection is a key feature that enables the divergent synthesis of a multitude of derivatives from a single chiral precursor. Researchers can selectively deprotect and modify each nitrogen atom to introduce a wide range of chemical functionalities, leading to the rapid generation of extensive and chemically diverse libraries. These libraries have been instrumental in the discovery of novel compounds with a range of biological activities. The benzyloxymethyl side chain can also be deprotected to the corresponding alcohol, providing an additional point for diversification.

Key Features for Combinatorial Libraries:

FeatureAdvantage
Chiral Scaffold Provides stereochemical control, crucial for biological activity.
Differential Protection Allows for selective and sequential modification of the piperazine nitrogens.
Multiple Diversification Points Enables the introduction of a wide variety of functional groups.
Rigid Conformation Presents substituents in a well-defined spatial arrangement.

Design of Bi-functional Complexes in Encoded Synthesis

DNA-encoded library (DEL) technology is a powerful tool for the discovery of small molecule ligands for protein targets. In this approach, each compound in a library is attached to a unique DNA tag that encodes its chemical structure. This compound serves as an excellent scaffold for the design of bi-functional complexes used in encoded synthesis.

The two reactive nitrogen atoms of the piperazine core can be orthogonally functionalized. One nitrogen can be used to attach the molecule to the DNA tag, while the other can be elaborated with a variety of chemical warheads or pharmacophoric groups designed to interact with a biological target. The defined stereochemistry of the building block ensures that the spatial orientation of these two functionalities is precisely controlled, which is critical for achieving high-affinity binding to the target protein.

The synthesis of these bi-functional complexes often involves a multi-step sequence where the Boc-protected nitrogen is first deprotected and coupled to a DNA-compatible linker, followed by diversification at the other nitrogen atom. This strategic approach allows for the creation of large and complex encoded libraries based on the this compound scaffold.

Development of Advanced Materials Incorporating Piperazine Derivatives

Beyond its applications in drug discovery, the structural attributes of this compound and its derivatives lend themselves to the development of advanced materials. The incorporation of piperazine units into polymers and other materials can impart specific properties such as basicity, metal-ion chelation capabilities, and defined conformational structures.

The chirality of this compound is of particular interest in the design of chiral polymers and materials for applications in asymmetric catalysis, chiral separations, and sensing. The ability to create polymers with a regular arrangement of chiral piperazine units can lead to materials with unique chiroptical properties and the ability to recognize and interact with other chiral molecules in a stereoselective manner.

Furthermore, the piperazine core can be incorporated into metal-organic frameworks (MOFs) and other porous materials. The nitrogen atoms can act as coordination sites for metal ions, leading to the formation of well-ordered, three-dimensional structures with potential applications in gas storage, separation, and catalysis. The benzyloxymethyl side chain can be further functionalized to tune the properties of these materials.

Applications in Advanced Materials:

Material TypePotential Application
Chiral Polymers Asymmetric catalysis, chiral separations
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, sensing
Functionalized Surfaces Chiral recognition, selective binding

Mechanistic Insights and Stereochemical Control

Principles of Asymmetric Induction in Piperazine (B1678402) Ring Formation

Asymmetric induction in the formation of the chiral piperazine ring of (R)-N1-Boc-2-(benzyloxymethyl)piperazine is most effectively achieved by employing starting materials from the chiral pool. This strategy leverages the inherent chirality of readily available natural products, such as amino acids, to introduce the desired stereocenter.

One established method begins with a chiral α-amino acid, which serves as the foundational stereochemical template. For instance, a derivative of a suitable amino acid can be converted into a chiral cyclic sulfamidate. Nucleophilic displacement of the sulfamidate with an appropriate nitrogen-containing fragment can then be used to construct the piperazine precursor. The stereochemistry of the initial amino acid directly dictates the absolute configuration of the C2 position in the resulting piperazine ring.

Another prevalent strategy involves the use of chiral auxiliaries. nih.govrsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. In the context of piperazine synthesis, a chiral auxiliary, such as (R)-(-)-phenylglycinol, can be condensed with a glycine (B1666218) derivative. nih.gov The resulting amide can then undergo a series of transformations, including reduction and cyclization, to form a 2-oxopiperazine intermediate. nih.gov The steric hindrance provided by the chiral auxiliary directs the subsequent alkylation or other modifications to a specific face of the molecule, thereby controlling the stereochemistry at the C2 position. After the desired stereocenter is established, the chiral auxiliary is cleaved and can often be recovered for reuse.

Catalytic enantioselective approaches also play a crucial role. These methods utilize a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of a prochiral pyrazine (B50134) precursor using a chiral transition metal catalyst can yield an enantioenriched piperazine. Similarly, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones offers a powerful method for introducing a chiral center at the α-position. nih.govnih.gov The choice of chiral ligand is paramount in these systems, as it is the primary source of stereochemical information.

Diastereoselective and Enantioselective Outcomes in Synthetic Transformations

The stereochemical outcome of synthetic transformations leading to this compound is critically dependent on the chosen synthetic route and the reagents employed. High levels of diastereoselectivity and enantioselectivity are essential for producing the desired single enantiomer.

A common route to this compound involves the synthesis of the precursor, (R)-1-N-Boc-2-(hydroxymethyl)piperazine. This intermediate can be synthesized from L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate through reduction with a reagent like lithium aluminum hydride. chemicalbook.comchemicalbook.com In this case, the stereochemistry is already set in the starting material, and the transformation to the hydroxymethyl derivative proceeds with retention of configuration. The subsequent benzylation of the primary alcohol to the benzyloxymethyl group does not affect the stereocenter at C2.

In catalytic asymmetric syntheses, the diastereoselective and enantioselective outcomes are highly influenced by the catalyst, ligand, and reaction conditions. For instance, in the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, the choice of the chiral phosphinooxazoline (PHOX) ligand is a determining factor for the enantiomeric excess (ee) of the product. nih.gov Different substituents on the substrate can also impact the stereochemical outcome.

Below is a representative table illustrating the diastereoselective and enantioselective outcomes for key transformations in the synthesis of chiral 2-substituted piperazines, based on reported results for similar substrates.

TransformationChiral Catalyst/AuxiliarySubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Asymmetric Lithiation-Trappings-BuLi/(-)-sparteineN-Boc-N'-alkyl-piperazine>95:5up to 98%
Pd-Catalyzed Allylic Alkylation[Pd(dba)₂]/(S)-tBu-PHOXN-Boc-piperazin-2-oneN/Aup to 99%
Intramolecular HydroaminationPd(TFA)₂/Neopentyl-dppfChiral aminoalkene>20:1N/A (substrate control)
Diastereoselective MethylationLDAChiral 2-oxopiperazine>90% deN/A (auxiliary control)

This table is a compilation of representative data from various sources for similar transformations and is intended for illustrative purposes.

Catalytic Systems and Ligand Design for Chiral Control

The development of sophisticated catalytic systems and the rational design of chiral ligands are at the forefront of achieving high levels of stereochemical control in the synthesis of chiral piperazines.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA):

A particularly powerful method for the enantioselective synthesis of α-substituted piperazin-2-ones, which are precursors to chiral piperazines, is the palladium-catalyzed asymmetric allylic alkylation. nih.govnih.gov In this reaction, a palladium catalyst, typically in conjunction with a chiral ligand, facilitates the reaction of a nucleophilic piperazin-2-one (B30754) enolate with an allylic electrophile.

The most successful ligands for this transformation are phosphinooxazolines (PHOX) ligands. nih.govnih.govwikipedia.org These are P,N-bidentate ligands that coordinate to the palladium center, creating a chiral pocket around the active site. The modular nature of PHOX ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for a given substrate. nih.gov The oxazoline (B21484) ring, derived from a chiral amino alcohol, provides the stereochemical information, while the phosphine (B1218219) moiety is crucial for catalytic activity. Electron-deficient PHOX ligands have been shown to be particularly effective in delivering high yields and enantioselectivities. nih.gov

The mechanism of stereochemical induction involves the formation of a chiral π-allyl palladium intermediate. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack of the piperazin-2-one enolate on the π-allyl complex, leading to the preferential formation of one enantiomer. researchgate.net

Asymmetric Lithiation:

Another key strategy for the enantioselective functionalization of the piperazine ring is asymmetric lithiation. acs.orgnih.govwhiterose.ac.uk This method involves the deprotonation of an N-Boc protected piperazine at the α-position using a chiral base, followed by trapping of the resulting organolithium species with an electrophile.

The most commonly used chiral ligand for this purpose is (-)-sparteine, a naturally occurring diamine. nih.govmdpi.comacs.org When complexed with an organolithium base such as s-butyllithium (s-BuLi), it forms a chiral complex that selectively removes one of the enantiotopic α-protons of the piperazine ring. The resulting lithiated intermediate is configurationally stable at low temperatures, and its subsequent reaction with an electrophile proceeds with retention of configuration, affording the α-substituted piperazine with high enantiomeric excess. nih.gov The stereochemical outcome of this reaction can be influenced by the nature of the distal N-substituent on the piperazine ring and the electrophile used. acs.orgnih.gov

The design of synthetic (+)-sparteine surrogates has further expanded the scope of this methodology, allowing access to the opposite enantiomer of the product.

Analysis of Reaction Mechanisms and Potential Side Reactions in Piperazine Synthesis

A thorough understanding of reaction mechanisms and potential side reactions is crucial for the successful and efficient synthesis of this compound.

Mechanism of Asymmetric Lithiation-Trapping:

The asymmetric lithiation of an N-Boc piperazine using s-BuLi/(-)-sparteine proceeds through a complex-induced deprotonation mechanism. The s-BuLi/(-)-sparteine complex acts as a chiral Brønsted base, abstracting a proton from one of the α-carbons of the piperazine ring. The stereoselectivity arises from the diastereomeric transition states, where the chiral ligand environment favors the removal of one proton over the other. The resulting α-lithio-N-Boc-piperazine is stabilized by coordination of the lithium atom to the carbonyl oxygen of the Boc group and the chiral diamine ligand. This chelation contributes to the configurational stability of the organolithium intermediate. Subsequent reaction with an electrophile occurs with retention of stereochemistry at the carbanionic center.

Potential Side Reactions:

Several side reactions can occur during the synthesis of chiral piperazines, leading to reduced yields and purity.

Ring Fragmentation: During the lithiation of N-Boc piperazines, a potential side reaction is the fragmentation of the piperazine ring. acs.orgnih.gov This is more likely to occur with prolonged lithiation times or at higher temperatures. The use of sterically hindered N-alkyl groups on the distal nitrogen can help to minimize this fragmentation. acs.org

Epimerization: The α-proton of the piperazine ring, once the stereocenter is established, can be acidic. Under certain basic or acidic conditions, epimerization can occur, leading to a loss of enantiomeric purity. Careful control of pH and reaction conditions is therefore essential.

Over-reduction: In reactions involving hydride reducing agents, such as the reduction of a piperazin-2-one or a carboxylate group, over-reduction can be a problem. For example, the reduction of an ester to an alcohol could potentially proceed further to the alkane if the reaction conditions are not carefully controlled.

Side reactions of the Boc group: The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under strongly acidic conditions. During transformations that require acidic reagents, partial or complete deprotection of the Boc group can occur as an undesired side reaction.

Dimerization: In syntheses starting from α-amino acid esters, self-dimerization to form diketopiperazines can be a significant side process, reducing the yield of the desired product. nih.gov

By carefully selecting the synthetic route, optimizing reaction conditions, and being aware of these potential pitfalls, it is possible to synthesize this compound with high yield and stereochemical purity.

Advanced Spectroscopic and Analytical Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of (R)-N1-Boc-2-(benzyloxymethyl)piperazine. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, the presence of conformational isomers, and the absolute configuration of the chiral center.

In substituted piperazines, the ring can exist in different chair conformations, which may interconvert at varying rates. The presence of the bulky N-Boc (tert-butoxycarbonyl) group and the C2-benzyloxymethyl substituent significantly influences this conformational equilibrium. uni.lunih.gov Temperature-dependent NMR studies can be employed to probe the dynamics of this ring inversion and the rotation around the carbamate (B1207046) C-N bond. uni.lunist.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule. The chemical shifts of the piperazine (B1678402) ring protons are particularly informative for assigning the stereochemistry. The axial and equatorial protons on the same carbon atom will exhibit distinct chemical shifts and coupling constants. For instance, the proton at the chiral center (C2) is expected to appear as a multiplet, with its coupling constants to adjacent protons providing insight into the dihedral angles and thus the preferred conformation.

A representative, albeit generalized, assignment of the proton signals for the core structure is presented below, based on data from analogous N-Boc substituted piperazines. nih.govresearchgate.net

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl (C₆H₅)7.20 - 7.40Multiplet
Benzyl (B1604629) CH₂~4.50Singlet
Piperazine Ring CH3.80 - 4.20Multiplet
Piperazine Ring CH₂2.50 - 3.80Multiplets
NH1.50 - 2.50Broad Singlet
Boc C(CH₃)₃~1.45Singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) of Boc~155
Aromatic Carbons (C₆H₅)127 - 138
Boc Quaternary Carbon (C(CH₃)₃)~80
Benzyl CH₂~73
Piperazine Ring CH₂ and CH40 - 60
Boc Methyl Carbons (C(CH₃)₃)~28

Note: These are approximate values based on related structures.

Mass Spectrometry (MS) for Molecular Structure Confirmation in Complex Syntheses

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Under typical electrospray ionization (ESI) conditions, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula with high accuracy. The predicted monoisotopic mass of C₁₇H₂₆N₂O₃ is 306.1943 g/mol , and therefore the [M+H]⁺ ion would be expected at m/z 307.2016. uni.lu

A characteristic fragmentation pathway for N-Boc protected amines involves the loss of isobutylene (B52900) (C₄H₈), resulting in a fragment ion that is 56 Da lighter than the precursor ion. doaj.org Another common fragmentation involves the subsequent loss of carbon dioxide (CO₂) from this fragment. Cleavage within the piperazine ring and at the benzylic ether linkage can also produce diagnostic fragment ions. xml-journal.netnih.gov

Ion Predicted m/z Description
[M+H]⁺307.2016Protonated molecular ion
[M+Na]⁺329.1836Sodium adduct
[M-C₄H₈+H]⁺251.1396Loss of isobutylene from [M+H]⁺
[M-C₅H₈O₂+H]⁺207.1497Loss of the entire Boc group from [M+H]⁺
[C₇H₇]⁺91.0548Tropylium ion from benzyl group

Note: These m/z values are predicted and may vary slightly in experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the carbamate, the C-O bonds of the ether and carbamate groups, and the C-H bonds of the aromatic and aliphatic portions of the molecule.

Based on spectra of similar compounds such as 1-Boc-piperazine and other substituted piperazines, the following characteristic absorption bands can be anticipated: nih.govnih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretching3200 - 3400
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (carbamate)Stretching1680 - 1700
C-N (amine/carbamate)Stretching1220 - 1300
C-O (ether/carbamate)Stretching1050 - 1150

The presence of these characteristic bands in the IR spectrum provides strong evidence for the successful synthesis and the integrity of the key functional groups within the target molecule.

Chiral Chromatography (e.g., SFC) for Enantiomeric Purity Assessment

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, it is crucial to determine the enantiomeric purity of this compound. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is a powerful and widely used technique for this purpose. nih.govnih.gov

SFC offers several advantages over traditional High-Performance Liquid Chromatography (HPLC) for chiral separations, including faster analysis times, higher efficiency, and reduced solvent consumption. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. Polysaccharide-based CSPs are commonly employed for the separation of a wide range of chiral compounds. nih.gov

For the analysis of this compound, a suitable chiral SFC method would be developed by screening various CSPs and mobile phase compositions (typically supercritical CO₂ with a co-solvent such as methanol (B129727) or ethanol). The enantiomeric excess (e.e.) can then be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. This analysis is essential to confirm the stereochemical outcome of an enantioselective synthesis and to ensure the quality of the final compound.

Future Directions in the Research of Chiral Piperazine Derivatives

Innovations in Synthetic Methodologies for Enantiopure Piperazines

The development of efficient and stereoselective methods to synthesize enantiopure piperazines is critical for exploring their full potential in drug discovery and materials science. As regulatory bodies increasingly require detailed studies on individual enantiomers of chiral drugs, the demand for robust asymmetric syntheses has grown. rsc.orgrsc.org Modern methodologies are moving beyond classical approaches to provide access to complex, carbon-substituted piperazine (B1678402) cores with high stereochemical control.

Key innovative strategies include:

Asymmetric C-H Functionalization: Direct functionalization of the piperazine ring's C-H bonds represents a highly atom-economical approach. One successful strategy involves the direct α-C–H lithiation of N-Boc protected piperazines. mdpi.com Using a chiral ligand like (−)-sparteine or a (+)-sparteine surrogate in conjunction with s-BuLi allows for asymmetric deprotonation and subsequent trapping with an electrophile, yielding enantiopure α-substituted piperazines. mdpi.comnih.gov This method's utility has been demonstrated in the synthesis of intermediates for drugs like Indinavir. mdpi.comnih.govresearchgate.net

Catalytic Asymmetric Synthesis: Palladium-catalyzed reactions have emerged as powerful tools for constructing chiral piperazine frameworks. The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones provides access to highly enantioenriched tertiary piperazin-2-ones. nih.govnih.gov These intermediates can then be reduced to the corresponding gem-disubstituted piperazines, opening a pathway to valuable chiral building blocks. nih.gov Another approach is the highly diastereoselective intramolecular palladium-catalyzed hydroamination of aminoalkenes, which can be synthesized from homochiral starting materials like cyclic sulfamidates. nih.gov

Chiral Pool Synthesis and Aziridine (B145994) Chemistry: Utilizing readily available chiral starting materials, or the "chiral pool," is a common strategy. For instance, enantiopure vicinal diamines can be used as precursors for highly substituted piperazines and ketopiperazines. nih.gov A particularly versatile method involves the ring-opening of chiral aziridines. A one-pot, three-component reaction between an N-activated aziridine, an aniline, and a propargyl carbonate can produce highly substituted, functionalizable piperazines with excellent stereoselectivity (de, ee >99%). nih.govacs.org Similarly, the regioselective ring-opening of chiral aziridines derived from natural amino acids with amino acid esters can yield cis-2,5-disubstituted homochiral piperazines. rsc.org

Table 1: Comparison of Innovative Synthetic Methodologies for Enantiopure Piperazines
MethodologyKey FeaturesAdvantagesExample Application
Asymmetric C-H LithiationDirect functionalization of N-Boc piperazine using s-BuLi/chiral ligand. mdpi.comnih.govHigh atom economy; avoids pre-functionalized starting materials.Synthesis of Indinavir intermediate. nih.govresearchgate.net
Pd-Catalyzed Decarboxylative Allylic AlkylationForms chiral α,α-disubstituted piperazin-2-ones from allylic substrates. nih.govnih.govHigh enantioselectivity; access to quaternary stereocenters.Generation of valuable gem-disubstituted piperazines. nih.gov
Aziridine Ring-OpeningMulti-component reaction involving chiral aziridines. nih.govacs.orgHigh stereospecificity; rapid assembly of complex structures.Synthesis of highly substituted piperazines in one pot. nih.gov
Intramolecular HydroaminationPalladium-catalyzed cyclization of an aminoalkene. nih.govHigh diastereoselectivity; modular synthesis.Formation of trans-2,6-disubstituted piperazines. nih.gov

Development of Expanded Derivatization Opportunities and Scope

The true value of a chiral scaffold like (R)-N1-Boc-2-(benzyloxymethyl)piperazine lies in its potential for elaboration into a diverse library of compounds. Future research is focused on leveraging its existing functional groups and developing methods to functionalize other positions on the piperazine ring, thereby expanding its structural and functional diversity.

Leveraging Existing Functional Groups: The this compound molecule offers three immediate points for derivatization. The Boc-protected nitrogen can be deprotected and subsequently acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. The free secondary amine at the N4 position is a nucleophile ready for reaction with electrophiles, forming the basis for many drug discovery efforts. nih.gov Finally, the primary alcohol, protected as a benzyl (B1604629) ether, can be deprotected to reveal a hydroxyl group, which can be oxidized or used as a handle for further coupling reactions.

Site-Selective C-H Functionalization: As mentioned, the frontier of piperazine chemistry is the selective functionalization of the carbon backbone. mdpi.com Photoredox catalysis has enabled the direct C–H arylation, vinylation, and alkylation of N-Boc piperazines under mild conditions. mdpi.com These methods allow for the introduction of substituents at the C2/C6 positions, which are electronically activated by the adjacent nitrogen atoms. Developing catalysts and conditions that can selectively functionalize the C3/C5 positions or control diastereoselectivity in an already substituted ring remains a significant area of future research.

Scaffold Hopping and Bioisosteric Replacement: The chiral 2-substituted piperazine core can serve as a template for creating bioisosteres of other important structural motifs in medicinal chemistry. The defined three-dimensional arrangement of substituents allows it to mimic specific peptide turns or to position pharmacophoric elements in a precise spatial orientation, making it a valuable scaffold for lead optimization.

Use as a Chiral Derivatizing Agent: Chiral amines are frequently used as chiral derivatizing agents (CDAs) to determine the enantiomeric purity of other molecules via NMR or chromatography. wikipedia.org After deprotection, the resulting (R)-2-(benzyloxymethyl)piperazine could be employed as a CDA, reacting with a racemic mixture of carboxylic acids, for example, to form a mixture of diastereomers that can then be readily distinguished and quantified. wikipedia.org

Broader Applications in Complex Chemical Scaffolds and Advanced Materials Research

The expansion of synthetic and derivatization toolkits for chiral piperazines directly enables their incorporation into more sophisticated molecular architectures for a range of applications beyond traditional medicinal chemistry.

Complex Scaffolds for Drug Discovery: Chiral piperazine derivatives are integral building blocks for complex natural products and therapeutic agents. rsc.org They exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antipsychotic, and antiviral properties. nih.govresearchgate.netnih.gov The ability to generate stereochemically diverse libraries of piperazines is crucial for probing structure-activity relationships (SAR) and developing highly selective ligands for biological targets like G-protein coupled receptors (GPCRs) and kinases. researchgate.net Furthermore, research is exploring the merging of piperazine rings with other heterocyclic systems, such as indazoles, to create novel, fused polycyclic scaffolds with unique three-dimensional shapes and biological profiles. nih.gov

Advanced Materials Research: The well-defined structure and versatile coordination chemistry of piperazine derivatives make them attractive candidates for materials science. A significant emerging application is their use as ligands or building blocks in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov The nitrogen atoms of the piperazine ring can coordinate to metal ions, while substituents on the carbon framework can be used to tune the pore size, functionality, and chirality of the resulting framework. Chiral MOFs are of great interest for applications in enantioselective separations, asymmetric catalysis, and sensing.

Peptide and Proteomics Research: Piperazine-containing reagents have been developed for the derivatization of carboxyl groups in peptides to enhance their ionization efficiency in mass spectrometry. nih.gov Using chiral piperazine derivatives could add a new dimension to these studies, potentially allowing for stereospecific interactions to be probed or for chiral separations to be integrated into proteomics workflows.

Q & A

Q. Enantiomeric Purity Assurance :

  • Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to verify enantiopurity .
  • Polarimetry : Measure specific rotation ([α]D) and compare with literature values for validation .

Which spectroscopic and computational methods are most effective for characterizing the stereochemical integrity of this compound?

Q. Basic Research Focus

  • Raman Microspectroscopy : Use 20 mW laser power and 128–256 scans to resolve subtle structural differences, including stereoisomers. Multivariate analysis (PCA/LDA) can differentiate enantiomers with 99% variance explained in key principal components .
  • NMR : ¹H/¹³C NMR with chiral solvating agents (e.g., Eu(hfc)₃) enhances splitting of diastereotopic protons. Key signals: Boc tert-butyl (~1.4 ppm) and benzyloxymethyl aromatic protons (~7.3 ppm) .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration. Supramolecular interactions (e.g., hydrogen bonding) stabilize chiral centers .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational spectra and compare with experimental Raman/NMR data .

How can computational modeling predict the biological activity of piperazine derivatives like this compound?

Q. Advanced Research Focus

  • Pharmacophore Modeling : Align the compound with known serotonin receptor ligands (e.g., 5-HT₁A) to assess binding affinity. The benzyloxymethyl group may enhance π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with targets like monoacylglycerol lipase (MAGL) using AMBER force fields. Key metrics: binding free energy (ΔG) and residence time .
  • ADMET Prediction : Tools like SwissADME predict logP (~2.8) and BBB permeability, influenced by the Boc group’s hydrophobicity .

What strategies mitigate racemization during the deprotection of Boc groups in chiral piperazine derivatives?

Q. Advanced Research Focus

  • Acid Selection : Use TFA in CH₂Cl₂ at 0°C instead of HCl/dioxane to minimize protonation-induced racemization .
  • Low-Temperature Quenching : Neutralize with cold NaHCO₃ immediately after deprotection to stabilize the free amine.
  • Kinetic Monitoring : Track enantiopurity via inline CD spectroscopy during continuous flow synthesis .

How does the benzyloxymethyl group influence the physicochemical and pharmacokinetic properties of this piperazine derivative?

Q. Basic Research Focus

Property Impact Evidence
Lipophilicity Increased logP (experimental: ~3.2) due to aromatic hydrophobicity
Metabolic Stability Susceptible to CYP3A4-mediated O-debenzylation; use deuterated analogs to prolong half-life
Solubility Reduced aqueous solubility (0.1 mg/mL in PBS) requiring co-solvents

Q. Advanced Research Focus

  • Prodrug Design : Replace benzyloxymethyl with PEGylated groups to enhance solubility without compromising blood-brain barrier penetration .

What role does the Boc group play in optimizing synthetic yields and downstream applications?

Q. Basic Research Focus

  • Protection : Shields the amine during alkylation/acylation steps, preventing unwanted side reactions .
  • Crystallization Aid : Enhances crystallinity of intermediates, simplifying purification .
  • Deprotection Flexibility : Removed under mild acidic conditions, compatible with acid-labile functional groups .

How can researchers resolve contradictions in biological activity data for piperazine derivatives with similar substituents?

Q. Advanced Research Focus

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MAGL inhibition vs. serotonin receptor binding) .
  • Structural Alert Identification : Use cheminformatics tools to flag redox-active or promiscuous binding motifs (e.g., nitro groups) .

What experimental designs are recommended for evaluating the antiplatelet or neuropharmacological activity of this compound?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Antiplatelet : Measure ADP-induced aggregation in human PRP (IC₅₀ < 10 µM indicates high activity) .
    • Neuroactivity : Radioligand binding assays for dopamine D₂/5-HT₁A receptors (Ki < 100 nM target) .
  • In Vivo Models : Use tail-flick (analgesia) or forced swim tests (antidepressant activity) in rodents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.